molecular formula C6H4F2O2 B3287995 2,6-Difluorobenzene-1,4-diol CAS No. 84959-65-9

2,6-Difluorobenzene-1,4-diol

Cat. No.: B3287995
CAS No.: 84959-65-9
M. Wt: 146.09 g/mol
InChI Key: BDRUWMWOVSACFY-UHFFFAOYSA-N
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Description

2,6-Difluorobenzene-1,4-diol is an organic compound with the molecular formula C6H4F2O2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 6 positions, and two hydroxyl groups are attached at the 1 and 4 positions.

Scientific Research Applications

2,6-Difluorobenzene-1,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for 2,6-Difluorobenzene-1,4-diol indicates that it is a potential hazard. The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorobenzene-1,4-diol can be synthesized through several methods. One common approach involves the diazotization and hydro-dediazotization of the corresponding difluoroaniline . Another method is the Balz–Schiemann reaction, which involves the conversion of m-phenylenediamine to the desired product . These reactions typically require specific conditions, such as controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow processes to optimize yield and efficiency. These methods often utilize advanced technologies and equipment to maintain precise control over reaction conditions, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield difluoroquinones, while reduction can produce dihydroxy derivatives .

Mechanism of Action

The mechanism of action of 2,6-Difluorobenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluorobenzene-1,4-diol is unique due to the specific positioning of its fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

2,6-difluorobenzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRUWMWOVSACFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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